4-Chloro Substituent Enables Nucleophilic Aromatic Substitution Reactivity Not Available in 3-Methylisothiazol-5-amine
The 4-chloro substituent on the isothiazole ring provides an electrophilic site for nucleophilic aromatic substitution (SNAr) reactions and transition metal-catalyzed cross-couplings, a reactive handle entirely absent in the non-chlorinated analog 3-methylisothiazol-5-amine (CAS 24340-76-9) . This distinction is not merely structural but functional: 4-chloro-3-methyl-1,2-thiazol-5-amine can be directly elaborated at the 4-position via Suzuki-Miyaura, Buchwald-Hartwig, or SNAr reactions with amines and thiols, whereas the non-halogenated analog can only undergo functionalization at the 5-amino group .
| Evidence Dimension | Presence of electrophilic halogen substituent enabling SNAr and cross-coupling reactivity |
|---|---|
| Target Compound Data | 4-position Cl atom (C4H5ClN2S, exact mass: 148.61 g/mol) |
| Comparator Or Baseline | 3-Methylisothiazol-5-amine (C4H6N2S, exact mass: 114.17 g/mol); 4-position is unsubstituted (C-H) |
| Quantified Difference | Qualitative: chlorine atom present in target, absent in comparator; enables orthogonal functionalization route |
| Conditions | Structural analysis based on molecular formulas and canonical SMILES from vendor specifications |
Why This Matters
This determines whether the building block can participate in 4-position derivatization reactions essential for constructing complex drug-like molecules in kinase inhibitor and CTPS1 inhibitor programs [1].
- [1] STEP PHARMA S.A.S. Compounds. U.S. Patent Application Publication No. US 2021/0002269 A1, January 7, 2021. View Source
